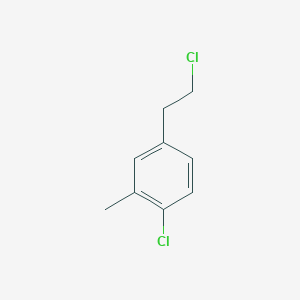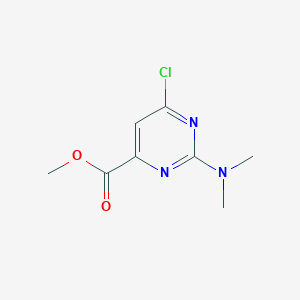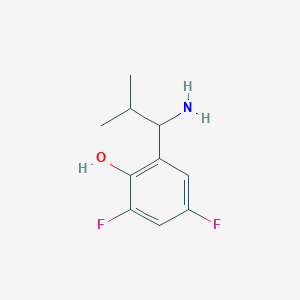
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is an organic compound with a complex structure that includes an amino group, a methyl group, and two fluorine atoms attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol typically involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of hydrolysis reactions to obtain the final product . The reaction conditions are carefully controlled to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, minimal steps, and high product purity, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties .
Applications De Recherche Scientifique
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: Shares a similar structure but lacks the fluorine atoms and phenol ring.
Aminomethyl propanol: Another related compound with similar functional groups but different overall structure.
Uniqueness
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is unique due to the presence of both amino and fluorine groups attached to a phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
2-(1-amino-2-methylpropyl)-4,6-difluorophenol |
InChI |
InChI=1S/C10H13F2NO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3 |
Clé InChI |
XRBHBTILUBARAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=C(C(=CC(=C1)F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)
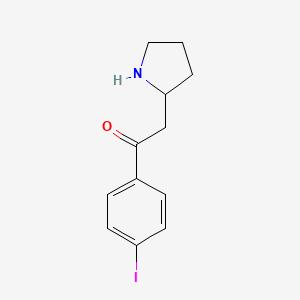
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
amine](/img/structure/B15274629.png)



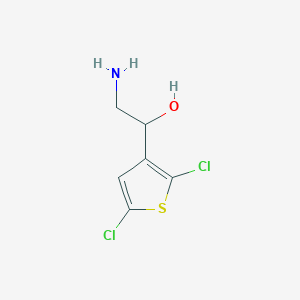

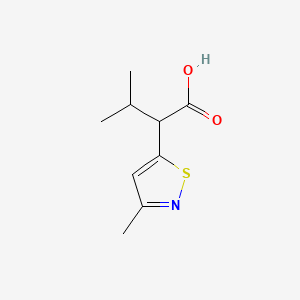
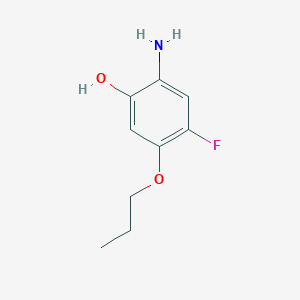
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
